2-Benzoylbenzamide
Overview
Description
2-Benzoylbenzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and properties of structurally related benzamide compounds, which can be extrapolated to understand this compound.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various environmentally friendly methods. For instance, water-mediated synthesis has been developed for 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives, which involves combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, yielding excellent results . This method's simplicity and use of water as a solvent highlight the potential for green chemistry approaches in synthesizing benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure, vibrational frequencies, and chemical shifts of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been determined and compared with theoretical calculations, showing strong agreement between experimental and computed values . These studies are crucial for understanding the molecular geometry and electronic properties of benzamide compounds.
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions, including photoreactions and reactions with peroxides. Photoreaction studies of 2-halo-N-pyridinylbenzamides have revealed mechanisms involving radical intermediates and intramolecular cyclization . Similarly, reactions of N-alkyl-2-triphenylstannylbenzamides with peroxides have been used to synthesize Ebselen and related analogues, involving amidyl radicals and intramolecular homolytic substitution at selenium .
Physical and Chemical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, can vary due to polymorphism. Variable temperature polymorphism studies of 2-benzoyl-N,N-diethylbenzamide have identified different crystal structures and melting points, emphasizing the importance of crystallography in assigning the correct polymorph to observed thermal properties . The chemical properties, such as reactivity and stability, are influenced by the molecular structure and can be studied through various spectroscopic and computational methods .
Mechanism of Action
Target of Action
Benzamide derivatives, which include 2-benzoylbenzamide, have been found to exhibit various biological activities . For instance, some benzamide derivatives have shown anticancer activities, suggesting that they may target proteins or enzymes involved in cell proliferation and survival .
Mode of Action
It is known that the structure and substitution pattern of benzamide derivatives can influence their biological activity . For example, the linker group and substitutions at N-1, C-2, C-5, and C-6 positions have been found to contribute to the anticancer activity of certain benzimidazole derivatives
Biochemical Pathways
For instance, benzamide derivatives with anticancer activity may affect pathways related to cell cycle regulation, apoptosis, and DNA repair .
Pharmacokinetics
For instance, this compound has a molecular weight of 225.249 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the biological activities associated with benzamide derivatives, it is possible that this compound could have effects such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Safety and Hazards
Future Directions
The polymorphism of 2-Benzoylbenzamide has been studied, and the discovery of new polymorphs suggests potential future directions in the study of this compound . Additionally, the synthesis of benzamides, including this compound, for potential therapeutic applications is an area of ongoing research.
properties
IUPAC Name |
2-benzoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVBZJXNXCEFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324936 | |
Record name | 2-benzoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7500-78-9 | |
Record name | NSC408017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: 2-Benzoylbenzamide derivatives exhibit a fascinating phenomenon called ring-chain tautomerism. What are the main tautomeric forms observed, and which one is predominant?
A1: this compound derivatives exist in equilibrium between two main tautomeric forms: the cyclic hydroxylactam (or aminolactone) and the open-chain acylamide (or iminocarboxylic acid) []. The research suggests that the cyclic tautomer (hydroxylactam or aminolactone) is predominant in most cases. The equilibrium between these forms is influenced by factors like the substituents on the nitrogen atom, solvent, and temperature.
Q2: How does the structure of this compound derivatives influence the tautomeric equilibrium constant (K)?
A2: Studies show that the equilibrium constant (K) for aminolactone–iminocarboxylic acid tautomerization in this compound derivatives is influenced by the electron-donating or electron-withdrawing nature of substituents. This effect follows similar trends observed in the corresponding hydroxylactone–acylcarboxylic acid tautomeric systems []. For example, electron-withdrawing groups on the nitrogen atom tend to stabilize the open-chain tautomer, thus increasing the K value.
Q3: Can you elaborate on the solid-state photoreactivity of N,N-Disubstituted 2-Benzoylbenzamides?
A3: N,N-Disubstituted 2-Benzoylbenzamides have demonstrated the ability to undergo absolute asymmetric phthalide synthesis upon exposure to light in the solid state [, ]. This reaction is believed to proceed through a radical pair intermediate, highlighting the unique photochemical behavior of these compounds.
Q4: What insights do crystallographic studies provide about the structural features of this compound derivatives?
A4: X-ray crystallography studies reveal valuable information about the bond lengths and conformations adopted by this compound derivatives in their solid state []. For instance, analyses of various derivatives, including chlorides, amides, esters, and anhydrides, have unveiled trends in bond distances within the isobenzofuran ring system. These variations in bond lengths correlate with the basicity of the attached groups, offering valuable insights into the electronic distribution within these molecules.
Q5: What analytical techniques are commonly employed to study this compound and its derivatives?
A5: Researchers utilize a combination of techniques to characterize this compound derivatives. These include:
- IR Spectroscopy: To identify functional groups and study tautomeric equilibria [].
- 1H NMR Spectroscopy: To determine the structure and analyze tautomeric ratios [].
- Mass Spectrometry: To study fragmentation patterns and confirm molecular weight [].
- X-ray Crystallography: To determine the solid-state structure and analyze bond lengths [].
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